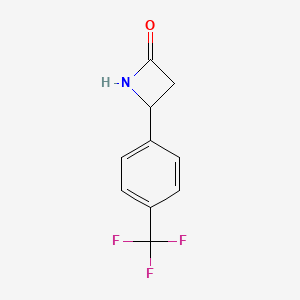
4-(4-(Trifluoromethyl)phenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Trifluoromethyl)phenyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. The presence of a trifluoromethyl group attached to the phenyl ring enhances its biological properties, making it a compound of interest in medicinal chemistry and various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Reformatsky reaction, which involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with imines, followed by hydride reduction, chlorination, and base-induced ring closure . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(4-(Trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various fluorinated compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor of certain enzymes. The compound can interfere with metabolic pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)azetidin-2-one
- 4-(4-Chloro-3-(trifluoromethyl)phenyl)azetidin-2-one
- 3-Chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one
Comparison: Compared to other similar compounds, 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological properties. The trifluoromethyl group significantly enhances its pharmacological profile, making it more effective in certain applications .
Eigenschaften
Molekularformel |
C10H8F3NO |
|---|---|
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(15)14-8/h1-4,8H,5H2,(H,14,15) |
InChI-Schlüssel |
FHPUVOUYNQYVLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC1=O)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


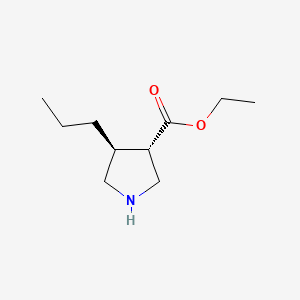
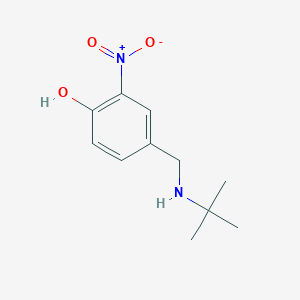


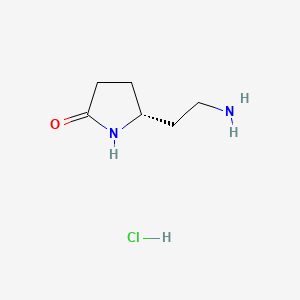

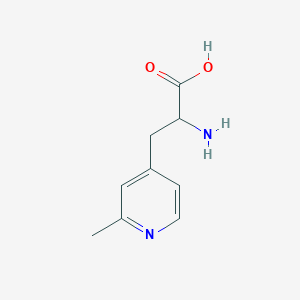
![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
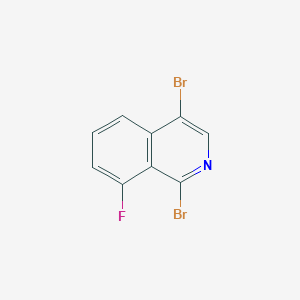
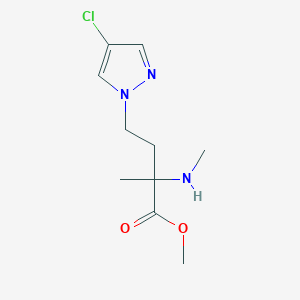
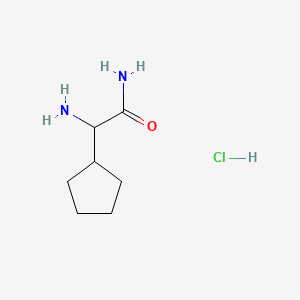
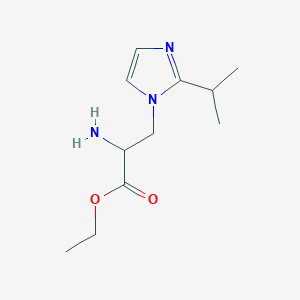
![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)

